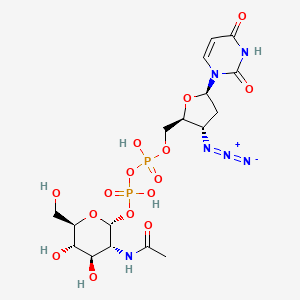
N-AcGlucoseaminediPO4AzddU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-AcGlucoseaminediPO4AzddU is a complex organic compound that plays a significant role in various biological and chemical processes. It is a derivative of N-acetylglucosamine, a monosaccharide that is a key component of many polysaccharides and glycoproteins. This compound is known for its unique structural properties and its involvement in numerous biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-AcGlucoseaminediPO4AzddU typically involves multiple steps, starting from the basic monosaccharide glucose. The process includes acetylation, phosphorylation, and azidation reactions. The acetylation step involves the introduction of an acetyl group to the amino group of glucosamine, forming N-acetylglucosamine. This is followed by phosphorylation, where phosphate groups are added to specific hydroxyl groups on the sugar molecule. Finally, azidation introduces an azido group to the compound, completing the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the compound in large quantities. The fermentation process is optimized for high yield and purity, and the product is extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-AcGlucoseaminediPO4AzddU undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azido group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield N-acetylglucosamine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-AcGlucoseaminediPO4AzddU has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, including cell signaling and metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives
Wirkmechanismus
The mechanism of action of N-AcGlucoseaminediPO4AzddU involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in glycoprotein metabolism, influencing the synthesis and degradation of glycosaminoglycans. These interactions play a crucial role in maintaining the structural integrity of connective tissues and regulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-AcGlucoseaminediPO4AzddU include:
N-Acetylglucosamine: A simpler derivative involved in similar biological processes.
N-Acetylgalactosamine: Another monosaccharide derivative with distinct biological functions.
Glucosamine: A precursor to N-acetylglucosamine, commonly used in dietary supplements
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of phosphate and azido groups enhances its reactivity and potential for use in various applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
132278-29-6 |
|---|---|
Molekularformel |
C17H26N6O15P2 |
Molekulargewicht |
616.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H26N6O15P2/c1-7(25)19-13-15(28)14(27)9(5-24)36-16(13)37-40(32,33)38-39(30,31)34-6-10-8(21-22-18)4-12(35-10)23-3-2-11(26)20-17(23)29/h2-3,8-10,12-16,24,27-28H,4-6H2,1H3,(H,19,25)(H,30,31)(H,32,33)(H,20,26,29)/t8-,9+,10+,12+,13+,14+,15+,16+/m0/s1 |
InChI-Schlüssel |
OQFHESRQKSRPCZ-RPFYLOLLSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)N=[N+]=[N-])CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)N=[N+]=[N-])CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



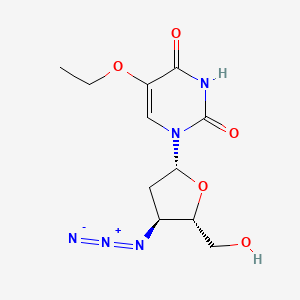
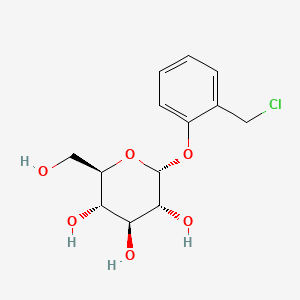

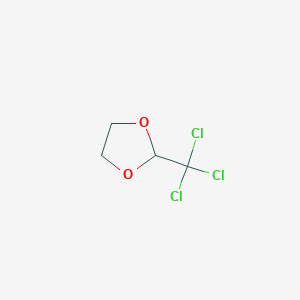


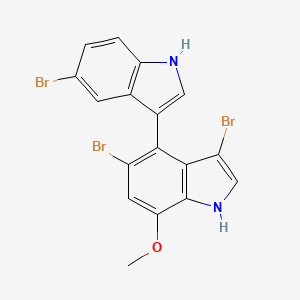
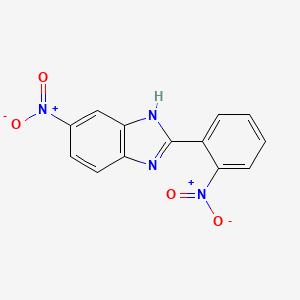

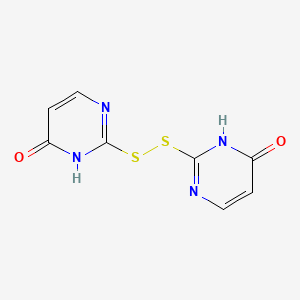

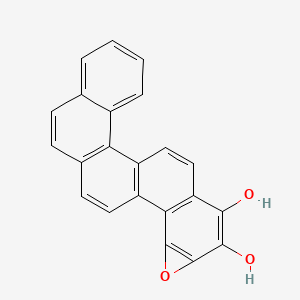
![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)
